4-(Dimethylamino)stilbene

Description

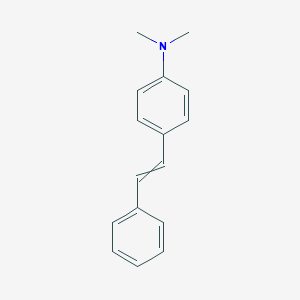

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHHHPDRXLIMPM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020720 | |

| Record name | (E)-4-Dimethylaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-95-9, 1145-73-9 | |

| Record name | trans-4-Dimethylaminostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Dimethylaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Dimethylaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7P79915N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dance of Electrons: An In-depth Technical Guide to the Intramolecular Charge Transfer (ICT) Mechanism in Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive exploration of the intramolecular charge transfer (ICT) mechanism in stilbene derivatives, a class of molecules with significant potential in materials science and medicinal chemistry. We will delve into the theoretical underpinnings of ICT, the rational design of stilbene-based systems, and the advanced spectroscopic techniques employed to unravel this fascinating photophysical process. Our focus is on providing not just a descriptive overview, but a deep, mechanistic understanding to empower researchers in their experimental design and data interpretation.

The Phenomenon of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer is a fundamental process in photochemistry where the absorption of light by a molecule triggers the relocation of electron density from an electron-donating moiety to an electron-accepting moiety within the same molecule. In stilbene derivatives, this process is often mediated by the central carbon-carbon double bond, which acts as a π-conjugated bridge. These "push-pull" systems, featuring donor (D) and acceptor (A) groups at opposite ends of the stilbene backbone, are the cornerstone of ICT studies.[1][2]

The significance of ICT lies in its profound impact on the photophysical properties of the molecule, including its absorption and fluorescence spectra, fluorescence quantum yield, and excited-state lifetime.[3][4] These properties are often highly sensitive to the molecule's local environment, making ICT-exhibiting stilbene derivatives excellent candidates for fluorescent probes and sensors.[5][6] Furthermore, the modulation of ICT states is a key strategy in the design of molecular switches and materials with nonlinear optical properties.[7][8]

Theoretical Framework: The Twisted Intramolecular Charge Transfer (TICT) Model

A pivotal model for understanding ICT in flexible molecular systems is the Twisted Intramolecular Charge Transfer (TICT) model.[6][9][10][11] Upon photoexcitation, the molecule initially reaches a planar or near-planar locally excited (LE) state. In polar solvents, a subsequent relaxation pathway can become accessible, involving the rotational twisting of the donor or acceptor group relative to the rest of the molecule. This twisting motion leads to a lower-energy, charge-separated TICT state, where the donor and acceptor moieties are electronically decoupled.[12]

The formation of the TICT state is often associated with a significant red-shift in the fluorescence spectrum and a decrease in the fluorescence quantum yield due to efficient non-radiative decay pathways. The stabilization of the highly polar TICT state is strongly dependent on the polarity of the solvent.[13][14][15] In nonpolar solvents, the LE state is typically the dominant emissive species, resulting in blue-shifted fluorescence. As solvent polarity increases, the TICT state becomes more stabilized, leading to the emergence of a red-shifted emission band. This pronounced solvatochromism is a hallmark of the TICT mechanism.[12][16][17]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are the research trends of CIS - STILBENE in recent years? - Blog - KEYINGCHEM [keyingchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]

- 11. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Charge-transfer and isomerization reactions of trans-4-(N-arylamino)stilbenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Solvent effect on the excited state of stilbene dendrimers bearing phenylacetylene groups -Rapid Communication in Photoscience | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. p2infohouse.org [p2infohouse.org]

- 17. researchgate.net [researchgate.net]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Properties of Push-Pull Stilbenes

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fascinating world of push-pull stilbenes and their remarkable solvatochromic properties. As molecules that change color in response to their environment, they offer a powerful lens for probing microscopic polarity in complex systems, a feature of immense interest in materials science and drug development. We will explore the fundamental principles governing this behavior, from molecular design and synthesis to the intricacies of spectroscopic analysis, providing both the theoretical underpinnings and practical, field-proven methodologies.

The Push-Pull Architecture: Engineering Molecular Dipoles

At the heart of solvatochromism in these systems lies the "push-pull" design. This refers to a molecule featuring an electron-donating group (the "push") and an electron-accepting group (the "pull") at opposite ends of a conjugated π-electron system.[1] In the case of stilbenes, this π-system is the ethylene bridge connecting two phenyl rings.[2] This arrangement creates a significant dipole moment, which is crucial for their solvatochromic behavior.

A classic example is 4-dimethylamino-4'-nitrostilbene (DANS), where the dimethylamino group acts as the electron donor and the nitro group as the electron acceptor.[3][4] Upon absorption of light, an intramolecular charge transfer (ICT) occurs, moving electron density from the donor to the acceptor. This excited state is significantly more polar than the ground state.[5][6]

Diagram: The Push-Pull Stilbene System

Caption: Generalized structure of a push-pull stilbene.

Solvatochromism: A Solvent-Induced Spectral Shift

Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent it is dissolved in.[5][7] This change is a direct result of the differential solvation of the ground and excited electronic states of the molecule.[5][8] The extent of this spectral shift is influenced by the solvent's polarity, its ability to form hydrogen bonds, and its polarizability.[5]

-

Positive Solvatochromism (Bathochromic or Red Shift): This occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap between the two states. This results in a shift of the absorption or emission maximum (λmax) to a longer wavelength (red shift) with increasing solvent polarity.[5][7] Push-pull stilbenes typically exhibit positive solvatochromism.

-

Negative Solvatochromism (Hypsochromic or Blue Shift): This is observed when the ground state is more polar than the excited state. In this case, increasing solvent polarity will stabilize the ground state more than the excited state, leading to a larger energy gap and a shift of λmax to a shorter wavelength (blue shift).[5][7]

Diagram: The Mechanism of Positive Solvatochromism

Caption: Energy levels in polar vs. non-polar solvents.

Synthesis of Push-Pull Stilbenes

The synthesis of push-pull stilbenes can be achieved through various organic chemistry reactions. A common strategy involves the Wittig reaction or the Horner-Wadsworth-Emmons reaction to form the central carbon-carbon double bond. For instance, an ylide derived from a phosphonium salt containing the electron-donating group can be reacted with an aldehyde bearing the electron-accepting group.

More recently, methods like the McMurry coupling and palladium-catalyzed reactions such as the Buchwald-Hartwig amination have been employed for the synthesis of more complex and rigid "stiff-stilbenes".[9] These "stiff-stilbenes" are designed to have restricted photoisomerization, which can be a competing process.[9][10]

A general synthetic approach for a simple push-pull stilbene is outlined below.

Experimental Protocol: Synthesis of (E)-4-methoxy-4'-nitrostilbene (a model push-pull stilbene) [1]

-

Preparation of the Wittig Reagent:

-

To a solution of 4-nitrobenzyl bromide in dry toluene, add an equimolar amount of triphenylphosphine.

-

Reflux the mixture for 2 hours to form the corresponding phosphonium salt.

-

Filter the salt, wash with cold toluene, and dry under vacuum.

-

-

Wittig Reaction:

-

Suspend the phosphonium salt in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise at room temperature until a persistent orange-red color is observed (formation of the ylide).

-

Add a solution of p-anisaldehyde (4-methoxybenzaldehyde) in absolute ethanol dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

The product precipitates from the solution. Filter the solid, wash with cold ethanol, and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure (E)-4-methoxy-4'-nitrostilbene.

-

-

Characterization:

Measuring Solvatochromic Shifts: A Practical Workflow

The measurement of solvatochromic shifts is a robust method for understanding solute-solvent interactions.[5] UV-Visible (UV-Vis) spectroscopy is the primary tool for these measurements.[5]

Experimental Protocol: Measurement of Solvatochromic Shifts using UV-Vis Spectroscopy [5]

-

Materials and Equipment:

-

Solvatochromic dye (e.g., DANS)

-

A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, DMSO)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the solvatochromic dye in a suitable solvent (e.g., acetone).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of the dye by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Use the pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Diagram: Experimental Workflow for Solvatochromism Measurement

Caption: Workflow for measuring solvatochromic shifts.

Quantifying Solvent Polarity and Solvatochromic Effects

To quantitatively analyze solvatochromic shifts, it is useful to correlate the spectral data with an empirical solvent polarity scale.[5]

The ET(30) Scale

One of the most widely used scales is the Reichardt's ET(30) scale, which is based on the solvatochromism of a pyridinium-N-phenolate betaine dye.[12][13] The ET(30) value is the molar transition energy of this dye in a given solvent, expressed in kcal/mol.[12][14] Higher ET(30) values correspond to higher solvent polarity.[12]

The Lippert-Mataga Equation

The Lippert-Mataga equation provides a theoretical framework for relating the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the change in dipole moment upon excitation and the properties of the solvent.[8][15]

The equation is given by:

νabs - νem = [2(μe - μg)² / (hca³)] * Δf + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima.

-

μe and μg are the dipole moments in the excited and ground states, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

Δf is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.

A plot of the Stokes shift (νabs - νem) versus the solvent polarity function (Δf) should yield a straight line, and the slope can be used to estimate the change in dipole moment upon excitation.[15][16]

Table 1: Solvatochromic Data for 4-Dimethylamino-4'-nitrostilbene (DANS)

| Solvent | Dielectric Constant (ε) | λmax (nm) | ET(30) (kcal/mol) |

| Isobutyl isobutyrate | 4 | 834 (2PA) | ~34 |

| 1,3-Dioxolane | - | - | ~40 |

| DMSO | 48 | 892 (2PA) | 45.1 |

| Data compiled from various sources, including two-photon absorption (2PA) data.[3][4] The ET(30) values are a common empirical scale of solvent polarity.[5] |

Applications in Research and Drug Development

The sensitivity of push-pull stilbenes to their local environment makes them valuable tools in various scientific disciplines.

-

Probing Microenvironments: Solvatochromic dyes can be used to probe the polarity of microenvironments, which is particularly relevant in biological systems.[5] For instance, they can be used to study how a drug molecule partitions into and interacts with different regions of a lipid bilayer or to probe the polarity of a drug's binding site on a target protein.[5][17] The solvatochromic properties of DANS have been utilized to identify different types of microplastics based on the polarity of the polymers.[18]

-

Nonlinear Optics (NLO): The large change in dipole moment upon excitation gives push-pull stilbenes significant second-order nonlinear optical properties.[2] This makes them candidates for applications in materials for optical signal processing and data storage.

-

Fluorescence Imaging: The fluorescence of push-pull stilbenes is often also sensitive to the solvent environment, making them useful as fluorescent probes for imaging changes in polarity and viscosity in live cells.[6][17][19]

-

Photoremovable Protecting Groups: Push-pull stilbenes have been developed as visible-light-activated photoremovable protecting groups for the controlled release of alcohols and carboxylic acids, with the added benefit of a fluorescent signal upon release.[20]

Conclusion

Push-pull stilbenes represent a versatile class of molecules whose solvatochromic properties provide a powerful window into the molecular world. By understanding the interplay between their electronic structure and the surrounding solvent environment, researchers can harness these compounds for a wide array of applications, from fundamental studies of solute-solvent interactions to the development of advanced materials and biomedical tools. The methodologies outlined in this guide provide a solid foundation for the accurate and insightful investigation of these fascinating molecular systems.

References

- 1. Synthesis and chemical-optical characterization of push-pull stilbenes [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Push‐Pull Stiff‐Stilbene: Proton‐Gated Visible‐Light Photoswitching and Acid‐Catalyzed Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Push-Pull Stiff-Stilbene: Proton-Gated Visible-Light Photoswitching and Acid-Catalyzed Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and chemical-optical characterization of push-pull stilbenes [scielo.org.mx]

- 12. mdpi.com [mdpi.com]

- 13. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 14. Dimroth and Reichardt ET [stenutz.eu]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes | MDPI [mdpi.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Emerging solvatochromic push-pull dyes for monitoring the lipid order of biomembranes in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Absorption and Emission Spectra of 4-(Dimethylamino)stilbene in Different Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the photophysical properties of trans-4-(Dimethylamino)stilbene (4-DMAS), a canonical example of a "push-pull" fluorophore. We delve into the profound influence of the solvent environment on its absorption and emission spectra, a phenomenon known as solvatochromism. The core of this behavior lies in the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which is preferentially stabilized by polar solvents. This guide offers a detailed theoretical framework, step-by-step experimental protocols for spectroscopic analysis, and a robust methodology for data interpretation, including the application of the Lippert-Mataga equation. The insights and protocols presented herein are designed to empower researchers to leverage 4-DMAS and similar solvatochromic probes for characterizing the polarity of complex microenvironments, a critical parameter in fields ranging from materials science to drug delivery.

Introduction: The Significance of 4-(Dimethylamino)stilbene

Trans-4-(Dimethylamino)stilbene (4-DMAS) is a stilbene derivative featuring an electron-donating dimethylamino (-N(CH₃)₂) group at one end of its conjugated π-system and, implicitly, a phenyl group acting as an acceptor at the other. This "push-pull" electronic structure gives rise to a significant ground-state dipole moment and, more importantly, a substantial change in dipole moment upon photoexcitation.[1][2] This property makes its absorption and, most notably, its fluorescence emission spectra exquisitely sensitive to the polarity of its surrounding environment.[3][4]

This phenomenon, termed solvatochromism , is the change in a substance's color—or more broadly, its absorption and emission maxima—with a change in solvent polarity.[5] For molecules like 4-DMAS, increasing solvent polarity causes a dramatic bathochromic (red) shift in the emission spectrum, accompanied by a decrease in fluorescence quantum yield. This behavior is a hallmark of a specific photophysical process known as Twisted Intramolecular Charge Transfer (TICT).[6][7] Understanding and harnessing this solvent-dependent behavior allows 4-DMAS to be used as a sensitive fluorescent probe to report on the local polarity of microenvironments such as protein binding sites, lipid membranes, micelles, and polymer matrices.[8]

Theoretical Background: The Photophysics of 4-DMAS

The unique solvatochromic properties of 4-DMAS are governed by the interplay between different excited-state geometries and their interaction with the solvent.

Ground State (S₀) and Locally Excited (LE) State

In its ground state (S₀), 4-DMAS is a nearly planar molecule. Upon absorption of a photon (typically in the UV-A region), it is promoted to the first excited singlet state (S₁). The initial Franck-Condon excited state retains this planar geometry and is referred to as the Locally Excited (LE) state . The LE state has a larger dipole moment than the ground state due to some initial charge transfer, but it is not fully charge-separated.[9] In nonpolar solvents, emission occurs primarily from this LE state, resulting in a relatively small Stokes shift and high fluorescence quantum yield.

The Twisted Intramolecular Charge Transfer (TICT) State

The defining characteristic of 4-DMAS photophysics occurs in polar environments.[1] In the excited state, there is rotational freedom around the single bond connecting the dimethylamino group to the phenyl ring. In polar solvents, the molecule can undergo a conformational change, twisting this bond to a perpendicular (90°) geometry. This twisting electronically decouples the donor (dimethylamino) and acceptor (stilbene) moieties, facilitating a near-complete transfer of an electron.[9][10]

This process leads to the formation of a highly polar, fully charge-separated excited state known as the Twisted Intramolecular Charge Transfer (TICT) state .[6] This state has a very large dipole moment and is therefore strongly stabilized by polar solvent molecules, lowering its energy below that of the LE state.[9] Emission from the TICT state is characterized by:

-

A large bathochromic (red) shift compared to the LE emission.

-

A significantly lower fluorescence quantum yield, as the TICT state has efficient non-radiative decay pathways back to the ground state.

The competition between LE and TICT state formation and decay is the origin of the dual-fluorescence behavior and strong solvatochromism observed for many push-pull dyes.[9]

Jablonski Diagram for 4-DMAS with LE and TICT States

The photophysical processes of 4-DMAS in a polar solvent can be visualized with a modified Jablonski diagram that includes both the LE and TICT excited states.

Caption: Modified Jablonski diagram for 4-DMAS illustrating the LE and TICT excited states.

Quantifying Solvatochromism: The Lippert-Mataga Equation

The relationship between the solvent polarity and the magnitude of the Stokes shift can be quantified using the Lippert-Mataga equation.[11][12] This model treats the solvent as a continuous dielectric medium and relates the Stokes shift (Δν̃) to the solvent's dielectric constant (ε) and refractive index (n).

The equation is: Δν̃ = ν̃ₐ - ν̃ₑ = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * [(μₑ - μ₉)²/a³] + constant

Where:

-

ν̃ₐ and ν̃ₑ are the wavenumbers (cm⁻¹) of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

μₑ and μ₉ are the dipole moments of the excited and ground states, respectively.

-

The term [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] is the solvent polarity function, Δf.

A plot of the Stokes shift (Δν̃) versus the solvent polarity function (Δf) should yield a straight line.[13] The slope of this line is directly proportional to the square of the change in dipole moment upon excitation (μₑ - μ₉)², providing a quantitative measure of the charge transfer character of the excited state.[14]

Experimental Methodology

This section provides a robust, field-proven protocol for measuring the solvatochromic shifts of 4-DMAS.

Materials and Instrumentation

-

Solute: trans-4-(Dimethylamino)stilbene (4-DMAS), high purity.

-

Solvents: A series of spectroscopic grade solvents with varying polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Dimethyl Sulfoxide). Ensure solvents are dry and free of fluorescent impurities.

-

Instrumentation:

Preparation of Solutions

Causality: The concentration must be low enough to avoid inner-filter effects and aggregation, which can distort spectral shapes and intensities.[16] A non-polar solvent is chosen for the stock solution to ensure good solubility and stability.

-

Stock Solution (e.g., 1 mM): Accurately weigh a small amount of 4-DMAS and dissolve it in a suitable, relatively non-polar solvent like Toluene to prepare a concentrated stock solution (e.g., 1 mM) in a volumetric flask.[15]

-

Working Solutions (e.g., 1-10 µM): For each solvent to be tested, prepare a dilute working solution from the stock. A typical final concentration is in the 1-10 µM range. The goal is to have a maximum absorbance between 0.05 and 0.1 at the λₘₐₓ to ensure linearity and avoid inner-filter effects in fluorescence measurements.[16]

Measurement of Absorption (UV-Vis) Spectra

-

Set Wavelength Range: Set the spectrophotometer to scan a range covering the expected absorption of 4-DMAS (e.g., 300-500 nm).

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent being tested. Place it in the reference and sample beams (for double-beam) or just the sample beam (for single-beam) and record a baseline. This corrects for the absorbance of the solvent and cuvette.[5]

-

Sample Measurement: Rinse the sample cuvette with the 4-DMAS working solution for that solvent. Fill the cuvette and place it in the sample beam. Record the absorption spectrum.

-

Identify λₘₐₓ: Determine the wavelength of maximum absorbance (λₘₐₓ) from the spectrum.

-

Repeat: Repeat steps 2-4 for each solvent in the series.

Measurement of Emission (Fluorescence) Spectra

-

Determine Excitation Wavelength (λₑₓ): Set the excitation wavelength on the spectrofluorometer to the absorption maximum (λₘₐₓ) determined for 4-DMAS in that specific solvent.

-

Set Emission Scan Range: Set the emission monochromator to scan a range starting ~10-20 nm above the excitation wavelength to a point where the emission intensity returns to baseline (e.g., for Acetonitrile, scan from 400 nm to 700 nm).

-

Blank Measurement: Measure the emission spectrum of the pure solvent using the same settings to check for fluorescent impurities or Raman scattering peaks.

-

Sample Measurement: Place the cuvette with the 4-DMAS working solution in the spectrofluorometer and record the emission spectrum.

-

Identify λₑₘ: Determine the wavelength of maximum emission intensity (λₑₘ) from the corrected spectrum.

-

Repeat: Repeat steps 1-5 for each solvent in the series.

Experimental Workflow Diagram

Caption: Experimental workflow for solvatochromic analysis of 4-DMAS.

Data Analysis and Interpretation

Summary of Spectroscopic Data

The collected data should be tabulated for clear comparison. The Stokes shift is most meaningfully calculated in terms of energy (wavenumbers, cm⁻¹) rather than wavelength (nm).

Table 1: Representative Spectroscopic Data for 4-DMAS in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | Stokes Shift (Δν̃) (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | ~350 | ~410 | ~4200 |

| Toluene | 2.38 | 1.496 | ~355 | ~430 | ~5000 |

| Dichloromethane | 8.93 | 1.424 | ~365 | ~480 | ~6800 |

| Acetone | 20.7 | 1.359 | ~370 | ~520 | ~8100 |

| Acetonitrile | 37.5 | 1.344 | ~370 | ~540 | ~8800 |

| Ethanol | 24.5 | 1.361 | ~375 | ~550 | ~9100 |

Note: The data presented are representative values to illustrate the expected trend. Actual values may vary based on experimental conditions.[17][18]

As shown, the absorption maximum (λₘₐₓ) shifts moderately to the red with increasing solvent polarity. However, the emission maximum (λₑₘ) shows a much more dramatic red shift, leading to a significant increase in the Stokes shift. This large change in the Stokes shift is the key indicator of TICT state formation.[4]

Lippert-Mataga Plot Construction

-

Calculate Wavenumbers: Convert λₘₐₓ(abs) and λₘₐₓ(em) from nm to cm⁻¹ for each solvent (ν̃ = 10⁷ / λ).

-

Calculate Stokes Shift (Δν̃): For each solvent, calculate Δν̃ = ν̃ₐ - ν̃ₑ.

-

Calculate Solvent Polarity Function (Δf): For each solvent, find the literature values for ε and n and calculate Δf = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)].

-

Plot the Data: Plot Δν̃ (y-axis) versus Δf (x-axis).

-

Perform Linear Regression: Fit the data points to a straight line. The slope of this line can be used to estimate the change in the molecule's dipole moment upon excitation. A strong positive correlation confirms that the excited state is significantly more polar than the ground state, consistent with the TICT model.[13]

Applications in Research and Drug Development

The pronounced solvatochromism of 4-DMAS and its analogs makes them powerful tools for probing non-covalent interactions and local environments at the molecular level.

-

Probing Polarity of Microenvironments: These dyes can be used to measure the effective polarity inside micelles, polymer matrices, or the hydrophobic cores of proteins. A blue-shifted emission indicates a nonpolar environment, while a red-shifted emission indicates a polar one.[8]

-

Sensing and Binding Events: A change in the fluorescence spectrum of a 4-DMAS-like molecule upon binding to a target (e.g., a protein or DNA) can signal a binding event and report on the polarity of the binding site.

-

Drug Delivery Systems: Solvatochromic probes can characterize the loading and release of drugs from nanocarriers by reporting on changes in the internal environment of the carrier.

Conclusion

Trans-4-(Dimethylamino)stilbene provides a classic and compelling model for understanding the photophysics of intramolecular charge transfer. Its strong, predictable solvatochromic response, driven by the formation of a polar TICT state, is not merely a scientific curiosity but a powerful principle that can be exploited for practical applications. By following the rigorous experimental and analytical protocols detailed in this guide, researchers can effectively utilize 4-DMAS as a sophisticated fluorescent probe to gain critical insights into the polarity of complex chemical and biological systems, advancing research in materials science, biochemistry, and pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysics of trans-4-(dimethylamino)-4'-cyanostilbene and its use as a solvation probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. 4-Dimethylamino-4'-nitrostilbene [omlc.org]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Electronic Structure of 4-(Dimethylamino)stilbene and its Derivatives

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the electronic structure of 4-(Dimethylamino)stilbene (DMS) and related "push-pull" chromophores. Designed for researchers, chemists, and drug development professionals, this document elucidates the principles of intramolecular charge transfer (ICT), the justification for selecting specific computational methods, and a detailed protocol for executing these studies.

Introduction: The Significance of Push-Pull Chromophores

This compound (DMS) is a canonical example of a push-pull molecule, characterized by an electron-donating group (the dimethylamino moiety, -N(CH₃)₂) and an electron-accepting moiety (the phenyl ring) connected by a π-conjugated bridge (the ethylene group). This architecture gives rise to unique photophysical properties, most notably Intramolecular Charge Transfer (ICT) upon photoexcitation.[1][2] Upon absorbing light, electron density shifts from the donor to the acceptor end of the molecule, creating a highly polarized excited state.[3] This phenomenon is the foundation for the molecule's sensitivity to its environment, making it a valuable probe for solvent polarity and a building block for advanced materials in fields like nonlinear optics and organic light-emitting diodes (OLEDs).[4]

Understanding the electronic structure of both the ground and excited states is paramount to predicting and tuning these properties. Theoretical and computational chemistry provides a powerful lens to dissect these complex processes at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Core Theoretical & Computational Methodologies

The study of molecules like DMS hinges on quantum mechanical calculations that can accurately model their electronic behavior. The primary tools for this are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT).

Causality: Why DFT and TD-DFT are the Methods of Choice

The selection of a computational method is a balance of accuracy and efficiency. For push-pull systems, the challenge lies in correctly describing both the ground state and the charge-transfer nature of the excited states.

-

Density Functional Theory (DFT): DFT is a workhorse for calculating the ground-state electronic structure of medium to large molecules. It offers a favorable compromise between computational cost and accuracy. For systems like DMS, DFT is used to determine the equilibrium geometry, molecular orbital energies (HOMO/LUMO), and ground-state dipole moment.[5]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate what happens after light absorption, we need to model the excited states. TD-DFT is the most common method for this purpose. It can predict vertical excitation energies (which correspond to the absorption spectrum) and oscillator strengths (the intensity of absorption).[4] Furthermore, TD-DFT can be used to optimize the geometry of the excited state, allowing for the calculation of fluorescence energies (emission spectrum).[6]

A critical choice within DFT/TD-DFT is the exchange-correlation functional. Standard functionals like B3LYP can sometimes struggle to accurately predict the energy of charge-transfer states. Range-separated functionals, such as CAM-B3LYP, often provide more reliable results for push-pull systems by better handling long-range electron-electron interactions.[4]

The Role of Solvent Modeling

The properties of DMS are exquisitely sensitive to the surrounding environment.[7] In polar solvents, the highly polar ICT state is stabilized, leading to significant changes in absorption and, most dramatically, emission spectra.[3][8] Computational models must account for this. The Polarizable Continuum Model (PCM) is a widely used and effective approach. In PCM, the solvent is treated as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution. This method allows for the accurate simulation of solvatochromic shifts observed experimentally.

A Validating Protocol for Computational Analysis

This section outlines a self-validating, step-by-step workflow for the theoretical investigation of a push-pull molecule like DMS.

Caption: A standard computational workflow for analyzing push-pull chromophores.

Step-by-Step Methodology:

-

Input Structure: Begin with an initial 3D structure of the trans-4-(Dimethylamino)stilbene molecule.

-

Ground State Optimization: Perform a geometry optimization using DFT.

-

Functional: B3LYP or CAM-B3LYP.

-

Basis Set: 6-31G(d,p) is a common starting point.

-

Solvent: Use the Integral Equation Formalism variant of PCM (IEFPCM) with the dielectric constant of the desired solvent (e.g., acetonitrile, ε ≈ 37.5).

-

-

Frequency Calculation: At the optimized geometry, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Absorption Spectrum: Using the optimized ground-state geometry, run a TD-DFT calculation to compute the first several vertical electronic excitations. The lowest energy transition with a high oscillator strength corresponds to the main absorption peak (S₀ → S₁).

-

Excited State Optimization: Optimize the geometry of the first excited state (S₁) using TD-DFT. This simulates the relaxation of the molecule's structure after absorbing a photon.

-

Fluorescence Spectrum: At the optimized S₁ geometry, perform a single-point TD-DFT calculation to find the energy of the transition back to the ground state (S₁ → S₀). This energy corresponds to the fluorescence emission.

-

Property Analysis: Analyze the output files to extract key data:

-

Molecular Orbitals: Visualize the HOMO and LUMO to confirm the charge-transfer nature of the S₀ → S₁ transition.

-

Dipole Moments: Compare the calculated dipole moments of the S₀ and S₁ states. A large increase is the hallmark of ICT.

-

Atomic Charges: Use Mulliken or Natural Bond Orbital (NBO) analysis to quantify the charge redistribution on individual atoms between the ground and excited states.

-

Analysis of the Electronic Structure of DMS Derivatives

Applying the protocol described above yields a detailed picture of the electronic processes in DMS and its analogues, such as 4-dimethylamino-4'-cyanostilbene (DCS) and 4-dimethylamino-4'-nitrostilbene (DANS).[9]

The Ground State (S₀)

In the ground state, DMS is largely planar. The HOMO is typically localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO is distributed over the ethylenic bridge and the second phenyl ring. This spatial separation of the frontier orbitals is a prerequisite for efficient charge transfer.

The Excited State (S₁) and ICT

Upon excitation to the S₁ state, an electron is promoted from the HOMO to the LUMO. This process shifts significant electron density from the donor end to the acceptor end of the molecule, an event known as Intramolecular Charge Transfer.[2][10]

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

This charge redistribution results in a dramatic increase in the molecule's dipole moment. The excited state is far more polar than the ground state, which explains its strong interaction with polar solvents.

| Property | Ground State (S₀) | Excited State (S₁) | Implication |

| Character | Neutral, π-conjugated | Charge-Transfer (CT), Polar | Susceptible to solvent effects |

| Dipole Moment (μ) | Moderate (e.g., ~7 D for DCS)[11] | Very Large (e.g., ~21 D for DCS)[11] | Strong indicator of ICT |

| Geometry | Planar | May relax via twisting | Potential for TICT states |

Table 1: Comparison of Ground and Excited State Properties for a typical DMS derivative.

Twisted Intramolecular Charge Transfer (TICT)

In polar solvents, the excited molecule can further stabilize itself by twisting around the single bond connecting the dimethylamino group to the phenyl ring or other bonds in the conjugated system.[2] This leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[11] This state is characterized by near-complete charge separation and a perpendicular arrangement of the donor and acceptor moieties. The formation of TICT states can compete with fluorescence, often leading to a decrease in emission quantum yield in highly polar solvents.[12] Theoretical calculations are crucial for mapping the potential energy surface and identifying the barriers and minima corresponding to the locally excited (LE) and TICT states.

Conclusion

Theoretical studies, grounded in DFT and TD-DFT, provide indispensable insights into the electronic structure and photophysical behavior of this compound and its derivatives. By following a rigorous and self-validating computational protocol, researchers can accurately model the ground and excited states, quantify the extent of intramolecular charge transfer, and predict the influence of the solvent environment. This predictive power is essential for the rational design of new functional materials with tailored optical and electronic properties for a wide array of applications.

References

- 1. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational Investigations about the Ground and Excited States Properties of Trans-4-N,N-Dimethylamino-4-Nitro-Stilbene (DNS) and Trans-4-N,N-Dimethyl-Amino-4-Cyanostilbene (DCS) Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Dipole Moments in "Push-Pull" Chromophores

An In-depth Technical Guide to the Ground and Excited State Dipole Moments of 4-(Dimethylamino)stilbene

This guide provides a comprehensive technical overview of the determination and significance of the ground and excited state dipole moments of this compound (DMS) and its derivatives. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental and computational protocols.

This compound (DMS) is a canonical example of a "push-pull" chromophore. Its structure features an electron-donating group (the dimethylamino group, -N(CH₃)₂) at one end of a conjugated π-system and, in many popular derivatives, an electron-accepting group at the other. This architecture facilitates a significant redistribution of electron density upon photoexcitation, a phenomenon known as Intramolecular Charge Transfer (ICT).

The degree of this charge separation is quantified by the molecule's electric dipole moment (µ). In push-pull systems like DMS, the dipole moment in the first singlet excited state (µₑ) is substantially larger than that in the ground state (µ₉). This dramatic change (Δµ = µₑ - µ₉) is the cornerstone of their utility in diverse applications, including:

-

Nonlinear Optical (NLO) Materials: Molecules with large Δµ values exhibit significant second-order NLO properties.

-

Fluorescent Probes: The sensitivity of their emission spectra to the local environment's polarity makes them exceptional probes for studying solvation dynamics, micro-viscosity, and biomolecular interactions.[1][2][3]

-

Molecular Switches: The distinct properties of the ground and excited states can be harnessed for photo-switchable devices.

Understanding and quantifying µ₉ and µₑ is therefore critical for both fundamental photophysical studies and the rational design of new functional materials.

Theoretical Framework: Solvatochromism and the TICT Model

The primary experimental method for determining excited state dipole moments relies on solvatochromism —the change in a substance's color (i.e., its absorption or emission spectrum) when dissolved in different solvents.[4] As solvent polarity increases, the solvent dipoles can better stabilize the more polar state of the solute molecule.

In a typical push-pull molecule, the excited state is significantly more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for fluorescence emission, resulting in a bathochromic (red) shift of the emission spectrum. This phenomenon is quantitatively described by several models, most notably the Lippert-Mataga equation.

The Lippert-Mataga Equation

The Lippert-Mataga model provides a linear relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the orientation polarizability of the solvent (Δf).[5][6][7]

Equation: ν̃ₐ - ν̃ₑ = (2/hc) * ( (µₑ - µ₉)² / a³ ) * Δf + constant

Where:

-

ν̃ₐ and ν̃ₑ are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute (a crucial and often estimated parameter).[6]

-

µₑ and µ₉ are the excited and ground state dipole moments.

-

Δf is the solvent's orientation polarizability, defined as: Δf = [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] (where ε is the dielectric constant and n is the refractive index of the solvent).

By measuring the absorption and emission spectra in a series of solvents with known ε and n, one can plot (ν̃ₐ - ν̃ₑ) versus Δf. The slope of this plot is directly proportional to (µₑ - µ₉)², allowing for the determination of the change in dipole moment upon excitation.

The Twisted Intramolecular Charge Transfer (TICT) State

For many flexible push-pull molecules like DMS, the ICT process is coupled with a significant conformational change. Upon excitation to the Franck-Condon (FC) state, the molecule relaxes into a more stable excited state geometry. The Twisted Intramolecular Charge Transfer (TICT) model posits that this relaxation involves the twisting of the dimethylamino group relative to the aromatic ring.[8][9][10]

This twisting motion decouples the p-orbitals of the donor group from the π-system of the acceptor moiety, which facilitates a more complete charge separation. This TICT state is highly polar (possessing a large µₑ) and is often the primary emissive state in polar solvents.[11]

Diagram: Solvatochromic Shift Principle Caption: Increasing solvent polarity stabilizes the more polar excited state (S₁) more than the ground state (S₀), causing a red shift in fluorescence.

Experimental Protocol: Solvatochromic Analysis

This section details a robust, self-validating protocol for determining the excited state dipole moment of this compound.

Step 1: Preparation and Selection of Solvents

-

Solute Purity: Obtain high-purity (>99%) trans-4-(Dimethylamino)stilbene. Purity is critical as isomers or impurities can lead to confounding spectral features.

-

Solvent Selection: Choose a series of at least 8-10 aprotic solvents spanning a wide range of polarities (e.g., cyclohexane, toluene, diethyl ether, tetrahydrofuran, dichloromethane, acetone, acetonitrile, DMSO).

-

Expertise Note: Aprotic solvents are preferred to minimize specific solute-solvent interactions like hydrogen bonding, which can cause deviations from the Lippert-Mataga plot and are not accounted for in the model.[7]

-

-

Solution Preparation: Prepare a stock solution in a suitable solvent (e.g., THF). Create dilute working solutions (absorbance < 0.1 at λₘₐₓ) in each selected solvent to avoid inner filter effects.

Step 2: Spectroscopic Measurements

-

UV-Vis Absorption: Using a calibrated spectrophotometer, record the absorption spectrum of the solute in each solvent. Identify the wavelength of maximum absorption (λₐ).

-

Fluorescence Emission: Using a calibrated spectrofluorometer, record the emission spectrum for each solution. The excitation wavelength should be set to the λₐ determined for that specific solvent. Identify the wavelength of maximum emission (λₑ).

Step 3: Data Analysis and Lippert-Mataga Plot

-

Wavenumber Conversion: Convert all λₐ and λₑ values from nanometers (nm) to wavenumbers (cm⁻¹): ν̃ (cm⁻¹) = 10⁷ / λ (nm).

-

Stokes Shift Calculation: For each solvent, calculate the Stokes shift: Δν̃ = ν̃ₐ - ν̃ₑ.

-

Solvent Polarity Function: For each solvent, calculate the orientation polarizability (Δf) using its known dielectric constant (ε) and refractive index (n).

-

Plotting: Construct a Lippert-Mataga plot of Δν̃ (y-axis) versus Δf (x-axis). A linear fit to the data points validates the model's applicability.

Step 4: Dipole Moment Calculation

-

Slope Determination: Calculate the slope (m) of the linear regression from the Lippert-Mataga plot.

-

Onsager Radius Estimation: The Onsager cavity radius (a) must be estimated. A common method is to calculate it from the molecular weight (M) and density (ρ) of the solute: a (in cm) = (3M / 4πρNₐ)¹ᐟ³, where Nₐ is Avogadro's number.[6]

-

Calculate Δµ: Rearrange the Lippert-Mataga equation to solve for the change in dipole moment: |µₑ - µ₉| = √[ (m * h * c * a³) / 2 ]

-

Determine µₑ: To find the absolute value of µₑ, the ground state dipole moment (µ₉) is required. This is typically determined through quantum chemical calculations (see Section 4) or sourced from the literature. Since µₑ > µ₉ for push-pull systems, µₑ can then be readily calculated.

Diagram: Experimental Workflow for Solvatochromic Analysis Caption: A systematic workflow for determining excited state dipole moments from spectroscopic data.

Computational Protocol: DFT and TD-DFT Analysis

Computational chemistry provides an invaluable, independent method to calculate dipole moments and corroborate experimental findings.

Step 1: Ground State Geometry Optimization

-

Software: Use a quantum chemistry package like Gaussian, ORCA, or similar.[12][13]

-

Method: Employ Density Functional Theory (DFT). A common and effective choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or larger.[14]

-

Execution: Perform a full geometry optimization of the trans-4-(Dimethylamino)stilbene molecule in its ground state (S₀).

Step 2: Ground State Dipole Moment (µ₉) Calculation

-

Procedure: Following successful geometry optimization, perform a single-point energy calculation on the optimized structure. The output will provide the ground state dipole moment (µ₉). This value is used as the input for the experimental calculation in Section 3.

Step 3: Excited State Calculation

-

Method: Use Time-Dependent DFT (TD-DFT) on the optimized ground state geometry to calculate the vertical excitation energies and properties of the singlet excited states.

-

Execution: Request the calculation of the first few singlet states (e.g., nstates=5). The output will list the properties for each state, including the excited state dipole moment (µₑ) for the S₁ state.

Step 4: Analysis of Charge Transfer

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a push-pull system, the HOMO should be localized on the electron-donating dimethylamino group and part of the π-bridge, while the LUMO should be localized on the other end of the π-bridge. This spatial separation confirms the charge-transfer nature of the S₀ → S₁ transition.

Diagram: Twisted Intramolecular Charge Transfer (TICT) Mechanism Caption: Photoexcitation leads to a planar Locally Excited (LE) state, which can relax via twisting to a highly polar TICT state.

Quantitative Data Summary

The table below summarizes representative dipole moment values for this compound (DMS) and its widely studied nitro-substituted analog, DANS (4-Dimethylamino-4'-nitrostilbene), from experimental and computational studies.

| Compound | Method | µ₉ (Debye) | µₑ (Debye) | Δµ (Debye) | Source Insight |

| DANS | Solvatochromism | ~7 D | ~21-23 D | ~14-16 D | The nitro group significantly increases both ground and excited state polarity, leading to a very large Δµ.[15] |

| DCS | Solvatochromism | ~10.5 D | ~11.3 D | ~0.8 D | Computational study on the cyano-stilbene derivative shows a less substantial change in dipole moment upon excitation compared to the nitro analog.[16] |

| DMABN | Exp. & Comp. | 5-7 D | 6-11 D (LE) | ~1-4 D | A well-studied analog, 4-(dimethylamino)benzonitrile, shows a clear increase in dipole moment, with values depending on the computational method and experimental conditions.[17] |

| Generic DMS | General Trend | ~5-7 D | ~10-15 D | ~5-8 D | The excited state is consistently found to be more polar than the ground state, indicating a significant redistribution of π-electron density upon excitation.[14][18][19] |

Note: Exact values can vary based on the specific experimental conditions (solvents used), the method for estimating the Onsager radius, and the level of theory in computations.

Conclusion and Outlook

This compound and its derivatives are characterized by a substantial increase in their dipole moment upon photoexcitation, a direct consequence of an efficient intramolecular charge transfer process, often mediated by a twisted (TICT) state. This guide has detailed the robust and complementary experimental (solvatochromism via Lippert-Mataga analysis) and computational (DFT/TD-DFT) protocols required to accurately quantify these fundamental photophysical properties.

For researchers in materials science, a precise understanding of µ₉ and µₑ is essential for designing molecules with tailored nonlinear optical responses. For professionals in drug development and chemical biology, the pronounced solvatochromism of these compounds provides a powerful tool for developing sensitive fluorescent probes to monitor changes in the polarity and structure of biological microenvironments. The methodologies and principles outlined herein provide a validated framework for the continued exploration and application of these versatile molecular systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. kcl.digimat.in [kcl.digimat.in]

- 8. researchgate.net [researchgate.net]

- 9. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [mdpi.com]

- 10. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Charge-transfer and isomerization reactions of trans-4-(N-arylamino)stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. arxiv.org [arxiv.org]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. longdom.org [longdom.org]

- 17. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to the Health and Safety of 4-(Dimethylamino)stilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)stilbene, a stilbene derivative, is a compound utilized in various research applications. Its chemical structure, characterized by a dimethylamino group and a stilbene backbone, imparts specific properties that are of interest to the scientific community. However, the same structural features contribute to its significant health and safety concerns. This guide provides a comprehensive overview of the known hazards associated with this compound and outlines detailed protocols for its safe handling, storage, and disposal. The information herein is intended to empower researchers to mitigate risks and ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to a robust safety assessment. The available data for this compound is summarized below. It is critical to note the absence of key experimental data, such as vapor pressure and flash point. In the absence of this information, a conservative approach to handling, particularly concerning inhalation and fire risk, is warranted.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK--[1] |

| Synonyms | p-(Dimethylamino)stilbene, N,N-Dimethyl-4-stilbenamine | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 1145-73-9 | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₇N | --INVALID-LINK--[1] |

| Molecular Weight | 223.31 g/mol | --INVALID-LINK--[1] |

| Appearance | Pale Beige to Light Yellow Solid | --INVALID-LINK--[3] |

| Melting Point | 149 °C | --INVALID-LINK--[3] |

| Boiling Point | 354.61°C (rough estimate) | --INVALID-LINK--[3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | --INVALID-LINK--[3] |

| Vapor Pressure | Data not available | |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available |

Toxicological Profile and Hazard Identification

This compound presents a significant toxicological risk, including acute toxicity and carcinogenicity. A comprehensive understanding of these hazards is paramount for implementing appropriate safety measures.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Source: --INVALID-LINK--, --INVALID-LINK--[4]

Acute Toxicity

Exposure to this compound can be harmful through ingestion, skin contact, and inhalation. A study in Wistar rats established an oral LD50 of 50 mg/kg, with death occurring after a latency period of 11 days. The cause of death was attributed to acute anemia resulting from specific lesions of the stomach epithelium and acute bone marrow incapacity.

Carcinogenicity

This compound is a known carcinogen. Studies in rats have shown that it induces tumors in the liver, mammary gland, and ear duct.[1][3] This classification necessitates stringent handling procedures to minimize any potential for exposure.

Mutagenicity and Reproductive Toxicity

There is currently a lack of specific data on the mutagenicity and reproductive toxicity of this compound. However, given its classification as a carcinogen and its structural similarity to other aromatic amines, a cautious approach assuming potential mutagenic and reproductive hazards is strongly advised until conclusive data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

Given the acute toxicity and carcinogenicity of this compound, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and change them frequently. | Prevents dermal absorption, a known route of exposure. |

| Body Protection | A long-sleeved, fully-fastened laboratory coat. | Protects skin from accidental contact. |

| Respiratory Protection | For situations with a higher risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be considered. | Provides an additional layer of protection against inhalation. |

Safe Handling Workflow

The following workflow is designed to minimize exposure during the handling of this compound.

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents.

-

Segregation: Store separately from incompatible materials and in a designated area for toxic and carcinogenic substances.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response

The response to a spill should be dictated by the size and location of the spill.

Caption: Decision tree for responding to a this compound spill.

Environmental Fate and Disposal

Environmental Fate

There is limited specific data available on the environmental fate of this compound. However, stilbene derivatives can be involved in various environmental processes and may exhibit toxicity to aquatic life.[5] Therefore, release into the environment must be strictly avoided.

Disposal

As a carcinogenic aromatic amine, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal company.[6] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.

-

Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical that requires a high level of caution due to its acute toxicity and confirmed carcinogenicity. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, consistently wearing the correct personal protective equipment, and following the detailed procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. The responsibility for safety lies with every individual in the laboratory, and a proactive and informed approach is the best defense against the potential hazards of this compound.

References

- 1. This compound | 1145-73-9 [chemicalbook.com]

- 2. 4-Dimethylaminostilbene | C16H17N | CID 640024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Microbial mutagenicity testing of N-nitrosoiminostilbene and N-nitrosoiminodibenzyl, the nitrosation products of the drugs carbamazepine and trimipramine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. collectandrecycle.com [collectandrecycle.com]

Discovery and history of 4-(Dimethylamino)stilbene derivatives

An In-depth Technical Guide to the Discovery and History of 4-(Dimethylamino)stilbene Derivatives

Abstract

The stilbene core, a deceptively simple 1,2-diphenylethylene structure, has given rise to a vast family of compounds with profound implications across chemistry, biology, and materials science. This guide focuses on a particularly influential class: this compound derivatives. Characterized by a potent electron-donating group, these molecules exhibit remarkable photophysical properties, including pronounced solvatochromism and viscosity-sensitive fluorescence. We will trace their historical development, dissect the foundational principles governing their behavior, detail synthetic methodologies, and explore their evolution into sophisticated tools for scientific inquiry, from non-linear optics to environmental sensing.

The Genesis of a "Push-Pull" System: Discovery and Core Concepts

The story of this compound derivatives is fundamentally about the deliberate engineering of molecular electronic properties. The parent molecule, stilbene, derives its name from the Greek word stilbos, meaning "shining," a prescient nod to the fluorescence that would come to define its descendants[1]. While stilbenes exist in nature, often as phytoalexins in plants, the derivatives of interest to researchers are synthetic constructs designed to harness and control light-matter interactions[1].

The key innovation was the creation of a "push-pull" or Donor-π-Acceptor (D-π-A) system. This is achieved by functionalizing the stilbene backbone with an electron-donating group (the "push") at one end and, typically, an electron-accepting group (the "pull") at the other. The 4-(dimethylamino) group is a powerful electron donor. When paired with an acceptor group (like a nitro or cyano group) across the conjugated π-system of the stilbene bridge, it creates a molecule with a significant ground-state dipole moment.

Upon photoexcitation, a substantial intramolecular charge transfer (ICT) occurs, moving electron density from the donor to the acceptor.[2][3] This excited state possesses a much larger dipole moment than the ground state, a critical feature that makes the molecule's fluorescence highly sensitive to its local environment.[3][4]

References

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Dimethylamino)stilbene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(Dimethylamino)stilbene (DMS) is a canonical example of a "push-pull" chromophore, exhibiting fascinating photophysical properties rooted in its unique molecular structure and conformational dynamics. This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and conformational landscape of DMS, with a particular focus on the interplay between its ground and excited states. We will delve into the intricacies of its synthesis via the Wittig reaction, analyze its molecular geometry through crystallographic and computational data, and explore the concept of Twisted Intramolecular Charge Transfer (TICT) that governs its fluorescence and photoisomerization behavior. This document is intended to be a valuable resource for researchers leveraging stilbene derivatives in materials science, medicinal chemistry, and photochemistry.

Introduction: The Significance of this compound

Stilbene and its derivatives have long captured the attention of the scientific community due to their diverse applications, ranging from fluorescent probes and nonlinear optical materials to therapeutic agents. This compound, a derivative featuring a potent electron-donating dimethylamino group (-N(CH₃)₂) on one phenyl ring and an unsubstituted phenyl ring on the other, serves as a fundamental model for understanding the behavior of "push-pull" systems.

Upon photoexcitation, these molecules can undergo a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). This process is intimately linked to the molecule's conformation, particularly the torsional angles between the phenyl rings and the central ethylenic bridge. Understanding the nuances of the molecular structure and conformational flexibility of this compound is therefore paramount to harnessing its full potential in various applications.

Synthesis of this compound: The Wittig Reaction

The most common and versatile method for synthesizing stilbene derivatives, including this compound, is the Wittig reaction.[1] This reaction facilitates the formation of the characteristic carbon-carbon double bond of the stilbene backbone with a good degree of stereocontrol.

The overall synthetic strategy involves the reaction of a phosphorus ylide, generated from a benzylphosphonium salt, with an appropriately substituted benzaldehyde. For the synthesis of trans-4-(Dimethylamino)stilbene, the key reactants are benzyltriphenylphosphonium chloride and 4-(dimethylamino)benzaldehyde.

Mechanistic Overview

The Wittig reaction proceeds through a series of well-defined steps:

-